4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline
Overview
Description
4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline is a complex organic compound that belongs to the family of bis(indolyl)methanes These compounds are characterized by the presence of two indole groups attached to a central carbon atom, which is further connected to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline typically involves the reaction of indole with an appropriate aldehyde in the presence of a catalyst. One common method is the electrophilic substitution reaction, where indole reacts with an aldehyde in the presence of an acid catalyst to form the bis(indolyl)methane structure . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as Indion Ina 225H resin, has been reported to be effective for the large-scale synthesis of bis(indolyl)methanes . These methods are advantageous due to their selectivity, recyclability, and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole rings participate in reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride are employed.
Major Products
The major products formed from these reactions include various substituted bis(indolyl)methanes, quinonoid derivatives, and dihydro compounds .
Scientific Research Applications
4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline involves its interaction with various molecular targets. In biological systems, it can bind to nuclear receptors like Nur77, influencing gene expression and inducing apoptosis in cancer cells . The compound’s ability to generate reactive oxygen species and induce endoplasmic reticulum stress also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Bis(indolyl)methane: Shares a similar core structure but lacks the dimethylaniline group.
Indole-3-carbinol: A simpler indole derivative with significant biological activity.
DIM-Ph-4-OH: A hydroxylated derivative with enhanced antifouling properties.
Uniqueness
4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline is unique due to the presence of the dimethylaniline group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This structural feature also contributes to its potential as a versatile building block in organic synthesis and its promising applications in medicinal chemistry.
Properties
IUPAC Name |
4-[bis(1H-indol-3-yl)methyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3/c1-28(2)18-13-11-17(12-14-18)25(21-15-26-23-9-5-3-7-19(21)23)22-16-27-24-10-6-4-8-20(22)24/h3-16,25-27H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVLLLPWPNPNFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395314 | |
Record name | 4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6377-79-3 | |
Record name | 4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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